Technical Whitepaper & Safety Data Sheet (MSDS): N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine
Technical Whitepaper & Safety Data Sheet (MSDS): N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine
Executive Summary
N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine is a highly specialized pharmacophore intermediate utilized extensively in the rational design of advanced kinase inhibitors, including p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors and Phosphatidylinositol 4-kinase (PI4K) inhibitors targeting Plasmodium species [1, 4].
This whitepaper transcends a standard Safety Data Sheet (MSDS). It is engineered for drug development professionals, synthesizing core toxicological data with field-proven methodologies for handling, self-validating synthesis, and pharmacological application.
Chemical Identity & Physico-Chemical Profiling
Understanding the fundamental properties of this compound is critical for predicting its behavior in both synthetic workflows and biological assays. The molecule features a basic aminopyridine core coupled with a lipophilic tetrahydropyran ring, dictating its solubility, membrane permeability, and degradation pathways.
Table 1: Quantitative Chemical Descriptors
| Property | Value | Causality / Relevance in Drug Development |
| Molecular Formula | C11H16N2O | Defines the core exact mass (192.13 Da) for LC-MS validation. |
| Molecular Weight | 192.26 g/mol | Low molecular weight ensures high ligand efficiency (LE) in binding. |
| LogP (Predicted) | ~1.8 | Optimal lipophilicity for passive lipid bilayer penetration in cellular assays. |
| Physical State | Colorless to Yellow Liquid | Susceptible to auto-oxidation; requires specific inert storage conditions. |
| Storage Temp | 2-8°C (Inert Gas) | Prevents N-oxidation of the tertiary amine center over long-term storage [2]. |
Hazard Identification & Toxicological Causality
Standard MSDS protocols often list hazards without explaining the underlying chemical mechanisms. Below is the mechanistic causality behind the Global Harmonized System (GHS) classifications for this compound [2].
Table 2: GHS Hazard Classifications & Mechanistic Causality
| GHS Code | Hazard Statement | Mechanistic Causality |
| H315 | Causes skin irritation | The inherent basicity of the aminopyridine moiety disrupts the acid mantle of the epidermis, causing localized pH shifts and cellular irritation. |
| H319 | Causes serious eye irritation | The lipophilic tetrahydropyran ring facilitates rapid penetration into the lipid-rich corneal tissue, leading to acute inflammatory responses. |
| H335 | May cause respiratory irritation | Vaporization of the free base at ambient temperatures interacts with the mucosal linings of the respiratory tract, triggering a histamine response. |
Emergency Exposure Response Protocol
Fig 1: Standardized emergency response protocol for accidental exposure to aminopyridine compounds.
Self-Validating Synthesis & Purification Protocol
To achieve the >95% purity required for sensitive in vitro kinase assays, the compound is typically synthesized via a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction [3].
Causality of Experimental Choices
-
Pd2(dba)3 (Catalyst): Provides a stable, soluble source of Pd(0) necessary for the oxidative addition into the aryl halide bond of 2-bromopyridine.
-
BINAP (Ligand): This bidentate phosphine ligand creates a sterically demanding environment around the palladium center. This prevents premature catalyst deactivation and forces the reductive elimination step to yield the target tertiary amine.
-
t-BuONa (Base): A strong, non-nucleophilic base is required. Weaker bases (like Cs2CO3) fail because the steric hindrance of the tetrahydropyran ring demands rapid, aggressive deprotonation of the secondary amine intermediate to keep the catalytic cycle moving.
Step-by-Step Methodology
-
Inert Atmosphere Setup: Purge a dry Schlenk flask with Argon for 15 minutes. Causality: Palladium catalysts are highly sensitive to oxygen, which irreversibly oxidizes Pd(0) to inactive Pd(II) species.
-
Reagent Charging: Add 2-bromopyridine (1.0 eq), N-methyltetrahydro-2H-pyran-4-amine (1.2 eq), t-BuONa (1.5 eq), Pd2(dba)3 (0.02 eq), and BINAP (0.04 eq).
-
Solvent Addition: Suspend the mixture in anhydrous toluene (0.2 M). Causality: Toluene provides the optimal boiling point (110°C) and a non-polar environment that stabilizes the transition states of the cross-coupling cycle.
-
Thermal Activation: Heat the reaction mixture to 70°C for 4 hours under continuous magnetic stirring.
-
Self-Validating IPQC (In-Process Quality Control): Withdraw a 10 µL aliquot, dilute in LC-MS grade methanol, and inject into the LC-MS.
-
Validation Checkpoint: The reaction is strictly considered complete only when the extracted ion chromatogram (EIC) shows >95% conversion to m/z = 193.14 [M+H]+ and the complete disappearance of the 2-bromopyridine peak. If <95%, continue heating and re-sample.
-
-
Workup & Purification: Quench with deionized water, extract with ethyl acetate (3x), dry over anhydrous Na2SO4, and purify via flash column chromatography (Hexane/EtOAc gradient).
Fig 2: Self-validating synthetic workflow for N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine.
Pharmacological Application & Target Engagement
In drug discovery, the N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine motif is not just a structural spacer; it actively participates in target engagement within the ATP-binding pocket of kinases [4].
-
Hydrogen Bonding: The pyridine nitrogen acts as a critical hydrogen-bond acceptor, interacting with the hinge region backbone of the kinase (e.g., the NH of Met109 in p38 MAPK).
-
Hydrophobic Shielding: The tetrahydropyran ring projects into the solvent-exposed region or a hydrophobic sub-pocket, shielding the hydrogen bond from water molecules and drastically increasing the residence time of the inhibitor.
Fig 3: Pharmacological target engagement and kinase inhibition pathway of the aminopyridine motif.
Waste Management & Environmental Controls
Due to the basicity and potential aquatic toxicity of aminopyridine derivatives, waste must be handled as hazardous chemical waste.
-
Aqueous Waste: Do not pour down the drain. Neutralize carefully with dilute HCl to form the water-soluble hydrochloride salt, then route to a licensed chemical waste disposal facility.
-
Organic Waste: Halogen-free organic waste containers must be used for toluene/ethyl acetate fractions containing the compound.
References
-
PubChem. "4-Methyl-N-(4-methylpyridin-2-yl)-N-(3,4,5,6-tetrahydro-2H-pyran-4-yl)pyridin-2-amine | CID 139048649". National Institutes of Health (NIH). URL:[Link]
-
El-Gokha, A., Schollmeyer, D., & Koch, P. (2016). "4-Methyl-N-(4-methylpyridin-2-yl)-N-(3,4,5,6-tetrahydro-2H-pyran-4-yl)pyridin-2-amine". IUCrData. URL:[Link]
- World Intellectual Property Organization. "WO2024033280A1 - Furopyridin and furopyrimidin, inhibitors of pi4k, for use in the treatment of parasite infection and malaria". Google Patents.

